Butyl isobutyrate

Description

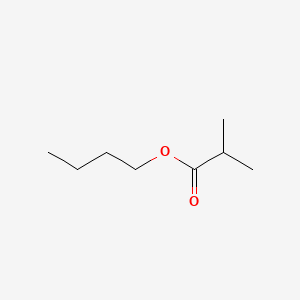

Structure

3D Structure

Properties

IUPAC Name |

butyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-5-6-10-8(9)7(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLCOZYBKYHZNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073888 | |

| Record name | Propanoic acid, 2-methyl-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS], Solid, colourless liquid/fresh fruity,apple-pineapple odour | |

| Record name | Butyl isobutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/207/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

156.00 to 158.00 °C. @ 760.00 mm Hg | |

| Record name | Butyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

miscible in alcohol, ether, most fixed oils; insoluble in glycerin, propylene glycol, water, 1 ml in 7 ml 60% alcohol (in ethanol) | |

| Record name | Butyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/207/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.859-0.864 | |

| Record name | Butyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/207/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

97-87-0 | |

| Record name | Butyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW9UJ5C0F3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Butyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Butyl isobutyrate chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of Butyl Isobutyrate

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, an ester recognized for its fruity aroma and applications in the flavor, fragrance, and solvent industries.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of its chemical nature.

Chemical Structure and Identification

This compound, systematically named butyl 2-methylpropanoate , is a carboxylic ester formed from n-butanol and isobutyric acid.[2][3] Its structure features a butyl group attached to an isobutyrate moiety.[2]

Structural Identifiers:

-

IUPAC Name: butyl 2-methylpropanoate[3]

-

SMILES: CCCCOC(=O)C(C)C[3]

-

InChI: InChI=1S/C8H16O2/c1-4-5-6-10-8(9)7(2)3/h7H,4-6H2,1-3H3[2]

-

InChIKey: JSLCOZYBKYHZNL-UHFFFAOYSA-N[2]

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless liquid with a characteristic fresh, fruity odor reminiscent of apple and banana, and a sweet, pineapple-like taste.[1][4] It is stable under normal temperature and pressure conditions.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O₂ | [2] |

| Molecular Weight | 144.21 g/mol | [2][3] |

| CAS Number | 97-87-0 | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 155-156 °C (at 760 mm Hg) | [1][3] |

| Melting Point | < 25 °C | [3] |

| Density | 0.862 g/mL (at 25 °C) | [1] |

| Refractive Index | 1.401 (at 20 °C) | [1] |

| Solubility | Insoluble in water, glycerin, and propylene (B89431) glycol; miscible with alcohol, ether, and most fixed oils. | [1][3] |

| Flash Point | 110 °F (43.3 °C) | [4] |

| Vapor Pressure | 1 mm Hg (at 39.9 °C) | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights | Source(s) |

| ¹H NMR | (90 MHz, CDCl₃) Chemical shifts (ppm) are observed, corresponding to the different proton environments in the molecule. | [3] |

| ¹³C NMR | (25.16 MHz, CDCl₃) Key shifts include signals for the carbonyl carbon (~177 ppm), the ester oxygen-linked carbon (~64 ppm), and various alkyl carbons. | [3] |

| Mass Spec (EI) | Major fragment ions (m/z) include 43.0, 71.0, 89.0, and 56.0, which are characteristic of the molecule's fragmentation pattern. | [3][6] |

Experimental Protocols

Synthesis: Fischer-Speier Esterification

The most common method for synthesizing this compound is the Fischer-Speier esterification of isobutyric acid with n-butanol, using an acid catalyst.[4][7]

Methodology:

-

Reactant Mixture: Combine isobutyric acid and n-butanol in a round-bottom flask. An excess of one reactant can be used to shift the equilibrium.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[1][4]

-

Reaction Conditions: Heat the mixture under reflux. The reaction temperature is typically maintained at the boiling point of the mixture.

-

Water Removal: To drive the reaction to completion, the water formed during the reaction is continuously removed, often using a Dean-Stark apparatus.

-

Workup and Purification: After the reaction is complete, the mixture is cooled. The catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate).

-

Final Product: The crude product is purified by distillation to obtain pure this compound.[8]

Caption: Fischer-Speier esterification pathway for this compound.

Alkaline Hydrolysis (Saponification)

Esters like this compound can be hydrolyzed back to their constituent carboxylic acid and alcohol, a reaction that is significantly accelerated in the presence of a base.[9]

General Methodology:

-

Reactant Mixture: Dissolve this compound in a suitable solvent mixture, such as aqueous ethanol (B145695) or dioxane, to ensure miscibility.[9]

-

Base Addition: Add a stoichiometric amount or a slight excess of a strong base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

-

Reaction Conditions: Heat the mixture under reflux to increase the reaction rate. The progress of the reaction can be monitored by techniques like titration of the remaining base.

-

Workup and Isolation: After the reaction is complete, cool the mixture. Acidify the solution with a strong acid (e.g., HCl) to protonate the carboxylate salt, forming isobutyric acid.

-

Separation: The resulting isobutyric acid and n-butanol can be separated from the aqueous solution by extraction with an organic solvent, followed by purification techniques such as distillation.

Caption: Base-catalyzed hydrolysis (saponification) of this compound.

Spectroscopic Analysis Protocols

The following are generalized protocols for obtaining spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-25 mg of this compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), inside a 5 mm NMR tube.[3][10] An internal standard like tetramethylsilane (B1202638) (TMS) can be added for referencing (0 ppm).[10]

-

Data Acquisition: Acquire the spectrum on an NMR spectrometer. For ¹³C NMR of this compound, a frequency of 25.16 MHz has been reported.[3]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.[10]

Mass Spectrometry (MS):

-

Sample Introduction: As a volatile liquid, this compound is typically introduced via a Gas Chromatography (GC-MS) system, which separates it from any impurities before it enters the mass spectrometer.[10]

-

Ionization: In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV) in a process called Electron Ionization (EI).[10]

-

Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

-

Detection: The detector records the abundance of each fragment, generating a mass spectrum.

References

- 1. This compound | 97-87-0 [chemicalbook.com]

- 2. CAS 97-87-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C8H16O2 | CID 7353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of n-Butyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of n-butyl isobutyrate. The information is presented to support research, development, and quality control activities where this compound is utilized. All quantitative data are summarized in a structured table for ease of comparison, and detailed experimental protocols for key physical property measurements are provided.

Core Physical Properties of n-Butyl Isobutyrate

n-Butyl isobutyrate, also known as butyl 2-methylpropanoate, is an ester with the chemical formula C₈H₁₆O₂. It is a colorless liquid recognized for its fruity aroma, reminiscent of apple and banana.[1] This compound is utilized in the flavor and fragrance industry and can also serve as a solvent in various applications.[2] A thorough understanding of its physical properties is essential for its proper handling, application, and for the development of new formulations.

The following table summarizes the key physical properties of n-butyl isobutyrate, compiled from various sources.

| Property | Value | Citations |

| Molecular Weight | 144.21 g/mol | [1][3][4] |

| Boiling Point | 155-158 °C at 760 mmHg | [1][3][5][6] |

| Melting Point | < 25 °C; -88.07°C (estimate) | [1][3][4][7] |

| Density | 0.859-0.865 g/mL at 20-25 °C | [1][3][5][7] |

| Refractive Index | 1.401-1.404 at 20 °C | [1][3][5][7] |

| Solubility in Water | 356.7 mg/L at 25 °C (estimated); generally insoluble | [1][3][5] |

| Solubility in Solvents | Miscible with alcohol, ether, and most fixed oils | [1][3][8] |

| Vapor Pressure | 2.906 mmHg at 25 °C (estimated) | [2][5] |

| Flash Point | 43-45.56 °C (109.4-114 °F) (closed cup) | [1][5][9] |

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is critical for ensuring the quality and consistency of chemical substances. The following are detailed methodologies for measuring the key physical properties of liquid esters like n-butyl isobutyrate, based on internationally recognized standards.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.[10]

-

Methodology (Thiele Tube Method): A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.[11]

-

Sample Preparation: A small amount of the liquid sample (approximately 0.5 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[11]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil).[11]

-

Heating: The Thiele tube is gently heated at the side arm. The shape of the Thiele tube allows for the circulation of the oil, ensuring uniform heating.[11]

-

Observation: As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[10]

-

Boiling Point Determination: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[11]

-

Pressure Correction: The observed boiling point is recorded along with the atmospheric pressure. If the atmospheric pressure is not 760 mmHg, a correction can be applied using the Sydney-Young equation.[12]

-

2.2. Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a digital density meter.

-

Methodology (ASTM D4052 - Digital Density Meter): This standard test method covers the determination of density and relative density of liquids by a digital density meter.[13]

-

Apparatus: A digital density meter capable of maintaining a constant temperature of the sample.

-

Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and freshly distilled water.

-

Sample Introduction: A small amount of the n-butyl isobutyrate sample is introduced into the oscillating U-tube of the density meter, ensuring no air bubbles are present.[13]

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample. The instrument's software then calculates and displays the density.[13]

-

Temperature Control: The measurement is performed at a specified temperature, typically 20°C or 25°C, which is maintained by the instrument's built-in temperature control system.[13]

-

2.3. Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used.

-

Methodology (ASTM D1218 - Refractometer): This standard test method covers the measurement of the refractive index of transparent hydrocarbon liquids.[4][7][14]

-

Apparatus: An Abbe refractometer or a digital refractometer.[4]

-

Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water or a certified reference material.

-

Sample Application: A few drops of the n-butyl isobutyrate sample are placed on the prism of the refractometer.[4]

-

Measurement: The prism is closed, and the instrument is allowed to reach thermal equilibrium at the desired temperature (e.g., 20°C). Light from a monochromatic source (typically a sodium D-line at 589.3 nm) is passed through the sample.[4]

-

Reading: The operator or the digital instrument determines the angle at which the light is refracted and converts this into a refractive index value.[14]

-

2.4. Determination of Flash Point

The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source.

-

Methodology (ASTM D93 - Pensky-Martens Closed Cup Tester): This is a standard method for determining the flash point of petroleum products and other liquids.[3][5][15]

-

Apparatus: A Pensky-Martens closed-cup tester, which consists of a brass test cup with a lid that has openings for a stirrer, a thermometer, and an ignition source.[15]

-

Procedure: The test cup is filled with the n-butyl isobutyrate sample to a specified level. The lid is secured, and the sample is heated at a slow, constant rate while being stirred.[5][15]

-

Ignition Test: At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.[5][15]

-

Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[15]

-

2.5. Determination of Water Solubility

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

-

Methodology (OECD 105 - Flask Method): This method is suitable for substances with solubilities above 10⁻² g/L.[16][17][18]

-

Procedure: An excess amount of n-butyl isobutyrate is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).[17]

-

Phase Separation: The mixture is allowed to stand to allow for phase separation. If an emulsion has formed, centrifugation may be necessary.

-

Analysis: A sample of the aqueous phase is carefully removed, ensuring no undissolved ester is included. The concentration of n-butyl isobutyrate in the water is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[17]

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the physical characterization of a liquid chemical substance like n-butyl isobutyrate.

References

- 1. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]

- 2. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 3. precisionlubrication.com [precisionlubrication.com]

- 4. matestlabs.com [matestlabs.com]

- 5. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. store.astm.org [store.astm.org]

- 8. scribd.com [scribd.com]

- 9. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 14. petrolube.com [petrolube.com]

- 15. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 16. oecd.org [oecd.org]

- 17. filab.fr [filab.fr]

- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to Butyl Isobutyrate

This technical guide provides a comprehensive overview of butyl isobutyrate, also known by its IUPAC name, butyl 2-methylpropanoate.[1] Its CAS number is 97-87-0.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Physicochemical Properties

This compound is a colorless liquid with a characteristic fresh, fruity aroma reminiscent of apple and banana, and a sweet, pineapple-like taste.[2] It is almost insoluble in water but miscible with alcohol and oils.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 97-87-0 | [1][3][4] |

| IUPAC Name | butyl 2-methylpropanoate | [1][] |

| Molecular Formula | C8H16O2 | [1][2] |

| Molecular Weight | 144.21 g/mol | [1][2] |

| Boiling Point | 155-156 °C | [2][6] |

| Melting Point | -88.07 °C (estimate) | [2][7] |

| Density | 0.862 g/mL at 25 °C | [2][6] |

| Refractive Index | n20/D 1.401 | [2][6] |

| Flash Point | 110 °F (43.3 °C) | [2][8] |

| Solubility | Insoluble in water; miscible with alcohol and oils. | [2] |

| Vapor Pressure | 4.33 mm Hg at 25 °C | [9] |

| LogP | 2.65 | [2] |

| Odor Threshold | 0.022 ppm | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer-Speier esterification of isobutyric acid with n-butanol.[2][10] This reaction is typically catalyzed by a strong acid, such as sulfuric acid.[2] The equilibrium of the reaction can be shifted toward the product by removing the water formed during the reaction.[10]

Materials:

-

Isobutyric acid

-

n-Butanol

-

Concentrated sulfuric acid (catalyst)

-

Benzene (optional, for azeotropic removal of water)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine isobutyric acid and a molar excess of n-butanol.[2][10]

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.[2]

-

Heat the mixture to reflux. If using benzene, water will be removed azeotropically and collected in the Dean-Stark trap.[2]

-

Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with water and then with a sodium bicarbonate solution to neutralize the acidic catalyst.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Purify the crude this compound by fractional distillation to obtain the final product.[11]

Below is a diagram illustrating the workflow for the synthesis of this compound via Fischer-Speier esterification.

Caption: Synthesis of this compound via Fischer-Speier Esterification.

Applications in Research and Development

While primarily used in the flavor and fragrance industries, this compound also finds applications in scientific research and development.[3][6] It can be used as a solvent in various formulations, including coatings, adhesives, and inks.[3] In the context of drug development, esters like this compound can be used in synthesis as intermediates or as part of formulation studies.[3][] It is also noted as a volatile flavor compound in Chardonnay musts, indicating its presence and potential role in fermentation and food science research.[7]

Safety and Toxicology

This compound is considered to have low toxicity.[12] However, it is a flammable liquid and can cause skin and eye irritation.[3][12] Proper handling and storage procedures are necessary.

Table 2: Safety and Hazard Information for this compound

| Hazard Information | Details | Reference |

| GHS Pictograms | GHS02 (Flammable), GHS07 (Irritant) | [2] |

| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

| Precautionary Statements | P210 (Keep away from heat/sparks/open flames/hot surfaces), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [2][11] |

| Personal Protective Equipment | Splash goggles, lab coat or synthetic apron, gloves. | [12] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. | [11] |

| Acute Oral LD50 (Rat) | >5000 mg/kg | [12] |

| Acute Dermal LD50 (Rabbit) | >5000 mg/kg | [12] |

For detailed safety information, always refer to the substance's Safety Data Sheet (SDS).[12][13]

References

- 1. This compound | C8H16O2 | CID 7353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 97-87-0 [chemicalbook.com]

- 3. CAS 97-87-0: this compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 6. This compound , >98.0%(GC) , 97-87-0 - CookeChem [cookechem.com]

- 7. This compound - CD Formulation [formulationbio.com]

- 8. vigon.com [vigon.com]

- 9. Isothis compound | C8H16O2 | CID 7351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. echemi.com [echemi.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. aurochemicals.com [aurochemicals.com]

Natural occurrence of butyl isobutyrate in fruits

An In-depth Technical Guide on the Natural Occurrence of Butyl Isobutyrate in Fruits

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an ester that contributes to the characteristic fruity aroma of many plants. As a volatile organic compound, its presence and concentration are significant in determining the flavor profile of various fruits. Understanding its natural occurrence, biosynthesis, and the analytical methods for its detection is crucial for food science, flavor chemistry, and the exploration of natural compounds in drug development. This guide provides a comprehensive overview of the current scientific knowledge on this compound and related esters in fruits.

Data Presentation: Quantitative Occurrence of Isobutyrate Esters in Fruits

Quantitative data for this compound in fruits is not extensively reported in publicly available literature. However, data for the closely related compound, isothis compound, is available for some fruits. The following table summarizes the quantitative data for isothis compound found in various fruit cultivars. The concentration of these volatile compounds can be influenced by factors such as fruit variety, ripeness, and storage conditions.

| Fruit Species | Cultivar/Variety | Compound | Concentration | Analytical Method | Reference |

| Banana (Musa AAA Group) | Brazilian | Isothis compound | 0.31% (relative content, full-ripening stage) | HS-SPME-GC-MS | |

| Banana (Musa AAA Group) | Brazilian | Isothis compound | 0.21% (relative content, turning stage) | HS-SPME-GC-MS |

Experimental Protocols

The identification and quantification of this compound and other volatile esters in fruits are primarily achieved through chromatographic techniques, most notably Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

Sample Preparation

Proper sample preparation is critical for the accurate analysis of volatile compounds.

-

Sample Homogenization: A representative sample of the fruit (e.g., 5 grams of pulp) is homogenized.

-

Vial Preparation: The homogenized sample is placed in a sealed headspace vial (e.g., 20 mL). To enhance the release of volatile compounds, a salt solution (e.g., NaCl) can be added to increase the ionic strength of the matrix.

-

Internal Standard: A known concentration of an internal standard (e.g., 3-nonanone) is often added to the sample for quantitative analysis.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is highly effective for concentrating volatile and semi-volatile organic compounds from the headspace above a sample.

-

Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the broad-range analysis of flavor compounds.

-

Incubation and Extraction: The sample vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a set extraction time (e.g., 30 minutes) to adsorb the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The adsorbed volatile compounds are then thermally desorbed from the SPME fiber into the GC injector for separation and detection.

-

Desorption: The SPME fiber is inserted into the hot injector of the GC (e.g., at 250°C) where the trapped analytes are released.

-

Gas Chromatography: The volatile compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-5ms, 30 m × 0.25 mm × 0.25 µm). A typical oven temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280°C).

-

Mass Spectrometry: The separated compounds are ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparing the spectra to a library (e.g., NIST). Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.[1][2]

Mandatory Visualizations

Biosynthesis of Branched-Chain Esters

The formation of this compound and other branched-chain esters in fruits is a complex biochemical process. It primarily involves the catabolism of branched-chain amino acids, such as valine, which serves as a precursor for the isobutyryl-CoA moiety. The final step is the esterification of an alcohol with this acyl-CoA, a reaction catalyzed by the enzyme alcohol acyltransferase (AAT).[3][4][5]

Caption: Generalized biosynthetic pathway of this compound in fruits.

Experimental Workflow for Fruit Volatile Analysis

The analysis of volatile compounds from fruits follows a standardized workflow designed to ensure the accurate and reproducible identification and quantification of target analytes.

Caption: Standard workflow for the analysis of volatile fruit compounds.

References

- 1. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Branched-Chain Volatiles in Fruit: A Molecular Perspective [frontiersin.org]

- 4. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Butyl isobutyrate flavor and odor profile

An In-depth Technical Guide on the Flavor and Odor Profile of Butyl Isobutyrate

Introduction

This compound (CAS No: 97-87-0) is an aliphatic ester recognized for its significant role as a flavoring agent and fragrance ingredient in the food, beverage, and cosmetic industries.[1][2][3] Its characteristic fruity aroma and taste make it a key component in the formulation of a wide array of products, from confectionery and baked goods to perfumes and personal care items.[4][5] This technical guide provides a comprehensive overview of the flavor and odor profile of this compound, detailing its sensory characteristics, quantitative thresholds, the experimental protocols used for its evaluation, and the underlying biochemical signaling pathways responsible for its perception. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry, sensory science, and product development.

Flavor and Odor Profile

This compound is characterized by a complex and pleasant sensory profile. It is predominantly described as having a strong, fresh, and fruity aroma, with sweet and green nuances. The taste is similarly fruity and sweet.

Table 1: Sensory Descriptors for this compound

| Profile | Descriptors | References |

|---|---|---|

| Odor | Fruity, Sweet, Green, Tropical, Apple, Banana, Strong, Fresh | [2][6][7][8][9] |

| Flavor/Taste | Sweet, Fruity, Pineapple, Apple, Cherry, Tutti-frutti, Banana, Strawberry, Cheesy |[4][7][10] |

Quantitative Data

The perception of this compound is defined by its detection and recognition thresholds, which quantify the minimum concentration required for sensory perception. Its physical and chemical properties are also critical for its application in various formulations.

Table 2: Quantitative Sensory Thresholds of this compound

| Parameter | Value | Medium | References |

|---|---|---|---|

| Odor Threshold | 0.022 ppm (parts per million) | Not Specified | [9] |

| Taste Threshold | 30 ppm | Water |[4] |

Taste characteristics at 30 ppm are described as fruity, sweet, pineapple, apple, cherry, tutti-frutti, and banana.[4]

Table 3: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₈H₁₆O₂ | [10] |

| Molecular Weight | 144.21 g/mol | [11] |

| Appearance | Colorless liquid | [1][6] |

| Boiling Point | 155-156 °C | [2] |

| Density | 0.862 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.401 | [2] |

| Flash Point | 43 °C (110 °F) | [9][10] |

| Solubility | Miscible in alcohol and most fixed oils; Insoluble in water, glycerin, and propylene (B89431) glycol. | [6][7][10] |

| Purity (GLC) | ≥ 97% | [6][8] |

| FEMA Number | 2188 |[2] |

Experimental Protocols

The characterization of this compound's flavor and odor profile relies on a combination of analytical chemistry and sensory evaluation techniques.

Chemical Purity Analysis: Gas Chromatography (GC)

The purity of this compound is typically determined using Gas Chromatography (GC), often with a Flame Ionization Detector (FID). This technique separates the compound from any impurities, allowing for quantification.

-

Sample Preparation: The this compound sample is diluted in a suitable solvent (e.g., ethanol (B145695) or hexane).

-

Instrumentation: A gas chromatograph equipped with an appropriate capillary column (e.g., a non-polar or medium-polarity column like DB-5 or HP-INNOWax) is used.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature (FID): 280 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program: An initial temperature of 50-60 °C is held for 1-2 minutes, then ramped up at a rate of 10-15 °C/min to a final temperature of 220-240 °C, which is held for several minutes.

-

-

Data Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate its percentage purity. Identification is confirmed by comparing the retention time with that of a pure standard.

Odor Characterization: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of GC with the sensitivity of the human nose as a detector to identify which specific compounds in a sample are responsible for its aroma.[12][13]

-

Instrumentation: A GC is equipped with a column effluent splitter that directs the flow to both a chemical detector (e.g., Mass Spectrometer, MS) and a heated sniffing port (olfactometry detection port, ODP).[14][15]

-

Procedure: A trained sensory panelist (or a panel of assessors) sniffs the effluent from the ODP as the separated compounds elute from the GC column.[13] The panelist records the time, duration, intensity, and a qualitative description of any detected odor.

-

Data Analysis: The resulting "olfactogram" is aligned with the chromatogram from the chemical detector.[15] This allows for the correlation of specific odors with specific chemical compounds identified by the MS, revealing the key odor-active components.

References

- 1. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]

- 2. Olfactory System – Introduction to Neurobiology [opentext.uoregon.edu]

- 3. Assessing the Ability to Taste and Smell – Sensory Nutrition: the role of sensory properties of foods in nutrition and health [pressbooks.pub]

- 4. journals.physiology.org [journals.physiology.org]

- 5. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Taste Receptors and the Transduction of Taste Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Taste receptor - Wikipedia [en.wikipedia.org]

- 10. Reactome | Olfactory Signaling Pathway [reactome.org]

- 11. Odor Detection Thresholds [leffingwell.com]

- 12. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 13. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. osmotech.it [osmotech.it]

An In-depth Technical Guide to the Solubility of Butyl Isobutyrate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of butyl isobutyrate, a common ester utilized in various industrial applications, including as a flavoring agent and solvent. Understanding its solubility is critical for formulation development, reaction chemistry, and purification processes. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for determining solubility, and a logical workflow for solubility testing.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity | Solubility of this compound | Temperature (°C) |

| Water | H₂O | High | 356.7 mg/L[3] | 25 |

| Ethanol (60%) | C₂H₅OH / H₂O | High | 1 mL in 7 mL of solvent[1] | Not Specified |

| Ethanol | C₂H₅OH | High | Miscible[1][3][4] | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Low | Miscible[1][4] | Not Specified |

| Methanol | CH₃OH | High | Miscible (Expected) | Not Specified |

| Acetone | C₃H₆O | Medium | Miscible (Expected) | Not Specified |

| Toluene | C₇H₈ | Low | Miscible (Expected) | Not Specified |

| Hexane | C₆H₁₄ | Low | Miscible (Expected) | Not Specified |

| Ethyl Acetate | C₄H₈O₂ | Medium | Miscible (Expected) | Not Specified |

| Glycerin | C₃H₈O₃ | High | Insoluble[1][3] | Not Specified |

| Propylene Glycol | C₃H₈O₂ | High | Insoluble[1][3] | Not Specified |

| Fixed Oils | N/A | Low | Miscible[1][3][4] | Not Specified |

Note: "Miscible (Expected)" indicates that while specific quantitative data is not available, based on the chemical properties of this compound as a non-polar ester, it is expected to be fully miscible with these common organic solvents. For precise quantitative analysis, the experimental protocol provided in the following section is recommended.

Experimental Protocol for Determining Liquid-Liquid Solubility

The following is a detailed methodology for the quantitative determination of the solubility of a liquid solute, such as this compound, in a liquid solvent. This protocol is based on the widely used shake-flask method coupled with gravimetric analysis, which is a reliable and accurate technique for generating solubility data.

Principle

A saturated solution of this compound in the chosen solvent is prepared by allowing the two phases to reach equilibrium at a constant temperature. A known volume of the saturated solvent phase is then carefully separated and the solvent is evaporated, leaving the dissolved this compound. The mass of the residual this compound is then determined gravimetrically to calculate the solubility.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated digital thermometer

-

Glass vials with PTFE-lined screw caps

-

Calibrated positive displacement micropipettes

-

Analytical balance (readable to at least 0.1 mg)

-

Glass petri dishes or evaporating dishes

-

Fume hood

-

Nitrogen gas supply (optional, for gentle evaporation)

-

Syringe filters (PTFE, appropriate pore size)

Experimental Procedure

-

Preparation of the Saturated Solution:

-

In a glass vial, add a known volume of the solvent.

-

Add an excess of this compound to the solvent. An excess is confirmed by the presence of a distinct, undissolved layer of this compound after equilibration.

-

Securely cap the vial to prevent any evaporation of the solvent or solute.

-

Place the vial in the temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.

-

-

Phase Separation and Sampling:

-

Once equilibrium is achieved, cease agitation and allow the two phases to fully separate.

-

Carefully draw a known volume of the saturated solvent phase (the top or bottom layer, depending on the relative densities of the solvent and this compound) using a calibrated micropipette. To avoid contamination from the undissolved phase, it is advisable to use a syringe fitted with a filter.

-

-

Gravimetric Analysis:

-

Tare a clean, dry petri dish on the analytical balance and record its mass.

-

Dispense the collected saturated solvent sample into the tared petri dish.

-

Place the petri dish in a fume hood to allow the solvent to evaporate. For solvents with high boiling points, gentle heating or a slow stream of nitrogen can be used to accelerate evaporation. Avoid boiling, as this can cause spattering of the solute.

-

Once the solvent has completely evaporated, place the petri dish in a desiccator to cool to room temperature.

-

Weigh the petri dish containing the this compound residue on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of sample in mL) * 100

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

References

Synthesis of Butyl Isobutyrate via Esterification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of butyl isobutyrate, an ester recognized for its characteristic fruity, pineapple-like aroma, which has applications in the flavor, fragrance, and solvent industries. This document details the core chemical reaction, various catalytic methodologies, experimental protocols, and quantitative data to support research and development in this area.

Core Synthesis Reaction: Fischer-Speier Esterification

The fundamental method for synthesizing this compound is the Fischer-Speier esterification. This reversible, acid-catalyzed reaction involves the reaction of isobutyric acid with n-butanol to yield this compound and water.[1] The equilibrium of this reaction can be shifted toward the product side by either using an excess of one of the reactants or by removing the water as it is formed.[1]

The overall reaction is as follows:

(CH₃)₂CHCOOH + CH₃(CH₂)₃OH ⇌ (CH₃)₂CHCOO(CH₂)₃CH₃ + H₂O (Isobutyric Acid + n-Butanol ⇌ this compound + Water)

Catalytic Strategies for this compound Synthesis

A variety of catalysts can be employed to facilitate the esterification reaction, each with its own set of advantages and disadvantages concerning reaction efficiency, selectivity, and environmental impact. Key catalytic systems include ionic liquids, solid acids, and enzymes.

Ionic Liquid Catalysis

Ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663), have emerged as effective and recyclable catalysts for this synthesis. They offer advantages in terms of high yield and purity under relatively mild conditions.

Heterogeneous Solid Acid Catalysis

Solid acid catalysts, like composite diatomite-solid acids, provide benefits in terms of easy separation from the reaction mixture and potential for reuse.[2] These catalysts are prepared by treating a support material, such as diatomite, with a strong acid and then calcining it at high temperatures.[2]

Enzymatic Catalysis

Enzymatic catalysis, typically using lipases, offers a green chemistry approach with high selectivity under mild reaction conditions.[3][4] Immobilized enzymes are particularly advantageous as they can be easily recovered and reused.[3][5]

Quantitative Data Presentation

The following table summarizes quantitative data from various catalytic methods for the synthesis of this compound, allowing for easy comparison of their effectiveness.

| Catalyst Type | Catalyst Example | Molar Ratio (Butanol:Isobutyric Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Ionic Liquid | 1-butyl-3-methylimidazolium hydrogen sulfate | 0.83:1 (reagents to catalyst) | 80 | 3 | 99.8 | 99 | [6] |

| Solid Acid | Composite diatomite-solid acid | 1.8:1 | Not specified | 2.5 | 98.3 | Not specified | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using different catalytic systems.

Protocol 1: Synthesis using Ionic Liquid Catalyst[6]

Materials:

-

Isobutyric acid (3 mol)

-

n-Butanol (2.5 mol)

-

1-butyl-3-methylimidazolium hydrogen sulfate (16.5 mol)

-

Esterification reactor with stirrer

-

Decanter

-

Two flash tanks

-

Heat exchanger

-

Alcohol recovery column

Procedure:

-

Reaction: Add isobutyric acid, n-butanol, and the ionic liquid catalyst to the esterification reactor. Heat the mixture to 80°C and stir at 1000 rpm for 3 hours under normal pressure.

-

Phase Separation: After the reaction, transfer the mixture to a decanter and allow it to stand for 3 hours for phase separation. The upper layer is the ester phase and the lower layer is the aqueous phase.

-

Ester Purification: Introduce the upper ester phase into the first flash tank. Operate the flash tank at a pressure of 0.01 bar and a temperature of 70°C. The high-purity this compound (99%) is collected from the top of the tank, while the ionic liquid is recovered from the bottom.

-

Raw Material Recovery: Introduce the lower aqueous phase into the second flash tank, operating at 0.01 bar and 150°C. Unreacted raw materials and water are collected from the top, and the ionic liquid is recovered from the bottom.

-

Catalyst Recycling: The recovered ionic liquid from the bottom of both flash tanks is passed through a heat exchanger to bring it to 80°C and then returned to the esterification reactor for reuse.

-

Alcohol Recovery: The mixture from the top of the second flash tank is fed into an alcohol recovery column (20 actual plates, normal pressure, reflux ratio 4.5) to recover unreacted alcohol, which is then cooled and recycled back to the reactor.

Protocol 2: Synthesis using Composite Diatomite-Solid Acid Catalyst[2]

Catalyst Preparation:

-

Prepare the catalyst with a mass ratio of SnCl₄·5H₂O to diatomite of 1:3.

-

Use a sulfuric acid concentration of 3.0 mol/L.

-

Calcine the mixture at 550°C for 3.5 hours.

Esterification Procedure:

-

Reaction: In a suitable reactor, combine isobutyric acid and n-butanol with a molar ratio of 1:1.8.

-

Add the prepared composite diatomite-solid acid catalyst at a mass fraction of 1.10% of the total reactants.

-

Add 10 mL of cyclohexane (B81311) as a water entrainer.

-

Conduct the reaction for 2.5 hours.

-

Work-up: After the reaction, the solid catalyst can be filtered off from the reaction mixture. The product can be purified by distillation. The catalyst can be reused, with studies showing it can be used up to eight times with an esterification rate still achieving 92.7%.[2]

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthesis process.

Caption: Workflow for this compound Synthesis and Purification.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Esterification for butyl butyrate formation using <i>Candida cylindracea</i> lipase produced from palm oil mill effluent supplemented medium - Arabian Journal of Chemistry [arabjchem.org]

- 5. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothis compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Safety and Handling of Butyl Isobutyrate

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties and associated hazards of all laboratory reagents is paramount. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for butyl isobutyrate.

Synonyms: Butyl 2-methylpropanoate, Isobutyric acid butyl ester[1][2][3]

Chemical and Physical Properties

This compound is a colorless liquid with a fruity odor reminiscent of apple and pineapple.[4][5] It is miscible with alcohol and most fixed oils, but insoluble in water, glycerin, and propylene (B89431) glycol.[2][6]

| Property | Value | Source |

| Molecular Formula | C8H16O2 | [1][2][6] |

| Molecular Weight | 144.21 g/mol | [2][4][6] |

| Boiling Point | 155-156 °C | [3][5] |

| Melting Point | -88.07 °C (estimate) | [3] |

| Flash Point | 38.3 °C to 43.333 °C (Closed Cup) | [1][7] |

| Density | 0.855 - 0.865 g/mL at 25 °C | [3][6] |

| Vapor Pressure | 2.9 ± 0.3 mmHg at 25°C (Predicted) | [3] |

| Autoignition Temperature | 432 °C (809.60 °F) | [8] |

| Refractive Index | 1.401 at 20 °C | [3] |

Hazard Identification and Classification

This compound is classified as a flammable liquid.[6][9] It can cause skin and serious eye irritation, and may cause respiratory irritation.[6]

GHS Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Signal Word: Warning[6]

Experimental Protocols

While specific experimental protocols for the toxicological data cited in the safety data sheets are not detailed in the publicly available literature, the methodologies would have followed standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) for chemical safety testing. For instance, acute oral toxicity is typically determined using OECD Test Guideline 401, 420, 423, or 425, and dermal toxicity is assessed following OECD Test Guideline 402. Skin and eye irritation studies generally adhere to OECD Guidelines 404 and 405, respectively. These protocols involve the administration of the substance to laboratory animals under controlled conditions to determine the dose-response relationship and identify potential hazards.

Toxicological Information

This compound is considered to have low acute toxicity.[1][10]

| Route | Species | Value | Source |

| Oral LD50 | Rat | >5000 mg/kg | [1] |

| Dermal LD50 | Rabbit | >5000 mg/kg | [1] |

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[6]

Handling and Storage

Handling:

-

Avoid inhalation of vapor or mist.[6]

-

Handle in a well-ventilated place.[11]

-

Take measures to prevent the buildup of electrostatic charge.[6][9]

-

Ground and bond containers when transferring material.[8]

-

Handle in accordance with good industrial hygiene and safety practices.[6]

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[6][9]

-

Store in a cool place.[12]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6]

Exposure Controls and Personal Protection

Engineering Controls:

-

Use in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.[1][8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[6]

-

Skin Protection: Wear chemically resistant gloves and protective clothing.[1][6] An application of a skin protective barrier cream is recommended.[6]

-

Respiratory Protection: If engineering controls are not sufficient, use a full-face respirator with an appropriate cartridge.[6]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical advice.[1][11]

-

Skin Contact: Remove contaminated clothing. Wash skin with soap and plenty of water.[1][11]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][11]

-

Ingestion: DO NOT induce vomiting. Rinse mouth with water and seek medical advice.[11]

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide for small fires. For large fires, use water spray or fog.[1][6]

-

Unsuitable Extinguishing Media: Solid streams of water may be ineffective.[6]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[6][14] Hazardous decomposition products include carbon oxides.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus.[6][11]

Accidental Release:

-

Personal Precautions: Use personal protective equipment.[6] Remove all sources of ignition.[6] Evacuate personnel to safe areas.[6]

-

Environmental Precautions: Prevent product from entering drains.[6][7]

-

Containment and Cleanup: Absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.[1][7] Ventilate the area and wash the spill site after material pickup is complete.[6]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[1][6]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides can be formed.[6]

-

Hazardous Polymerization: Will not occur.[1]

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling and response procedures for this compound.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. This compound | C8H16O2 | CID 7353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Isothis compound | C8H16O2 | CID 7351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 97-87-0 [chemicalbook.com]

- 6. aurochemicals.com [aurochemicals.com]

- 7. vigon.com [vigon.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. echemi.com [echemi.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. nj.gov [nj.gov]

An In-depth Technical Guide to the Toxicological Profile of Butyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological data for Butyl Isobutyrate (CAS No. 97-85-8). This compound is an aliphatic ester recognized for its fruity aroma and is used as a flavoring agent.[1] A critical aspect of its toxicological profile is its rapid in vivo hydrolysis into its primary metabolites: isobutanol and isobutyric acid.[2] Consequently, the systemic toxicity assessment of this compound often incorporates data from studies on isobutanol. This document summarizes key findings on acute and repeated-dose toxicity, genotoxicity, reproductive and developmental effects, and local tolerance. Experimental methodologies are detailed based on standard OECD guidelines, and key pathways are visualized. It is important to note that specific data for eye irritation, skin sensitization, and carcinogenicity for this compound are not available in the public domain.[2]

Toxicokinetics and Metabolism

Upon administration, this compound is rapidly metabolized. In vivo studies in rats have shown that intravenously injected this compound has a very short half-life (T1/2) of approximately 11.1 seconds. It is quickly hydrolyzed into isobutanol and isobutyric acid. Isobutanol is then further oxidized to isobutyric acid.[2] This rapid metabolism is a crucial factor in its toxicological assessment, as systemic exposure is primarily to its metabolites.

Caption: Metabolic pathway of this compound.

Acute Toxicity

This compound exhibits low acute toxicity across oral, dermal, and inhalation routes of exposure.[2]

| Endpoint | Species | Route | Value | Observations | Reference |

| LD50 | Rat, Mouse | Oral | > 6,400 mg/kg bw | Weakness, ataxia, and death were observed at a higher dose of 12,800 mg/kg bw. | [2] |

| LD50 | Rabbit (male) | Dermal | > 10 ml/kg bw (> 8,600 mg/kg) | - | [2] |

| LC66 (6-hour) | Rat | Inhalation | 5423 ppm (31.94 mg/L) | Prostration and narcosis were noted. No deaths occurred at 658 ppm. | [2] |

Experimental Protocols (General Overview)

Acute Oral Toxicity (as per OECD Guideline 401, now superseded by 420, 423, 425): Studies are typically conducted on rodent species (e.g., rats). After a fasting period, the test substance is administered in a single dose by gavage. Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days. A post-mortem examination of major organs is performed on all animals.

Acute Dermal Toxicity (as per OECD Guideline 402): The substance is applied uniformly to a shaved area of the skin (at least 10% of the body surface) of the test animal (typically rabbits or rats). The treated area is covered with a porous gauze dressing for 24 hours. Observations for mortality and clinical signs are made for 14 days.

Acute Inhalation Toxicity (as per OECD Guideline 403): Animals (usually rats) are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a defined period (e.g., 4 or 6 hours). Animals are monitored for clinical signs and mortality during and after exposure for an observation period of 14 days.

Irritation and Sensitization

| Endpoint | Species | Result | Observations | Reference |

| Skin Irritation | Guinea Pig | Slight skin irritant | Some redness and scaling of the skin were noted after a 24-hour occlusive contact. | [2] |

| Eye Irritation | Not Available | Data not available | - | [2] |

| Skin Sensitization | Not Available | Data not available | - | [2] |

Experimental Protocol: Skin Irritation (General Overview as per OECD Guideline 404)

A single dose of the test substance (0.5 mL for liquids) is applied to a small area of shaved skin on an albino rabbit. The treated area is covered with a gauze patch. Historically, studies used a 24-hour exposure, but current guidelines recommend a 4-hour exposure period.[2] After exposure, the residual substance is removed. The skin is then examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and graded.

Repeated-Dose Toxicity

A subchronic oral toxicity study has been conducted for this compound.

| Study Duration | Species | Route | NOAEL | Observations at Higher Doses | Reference |

| 18 weeks | Rat | Oral (gavage) | 1,000 mg/kg bw/day | In male animals treated with 1,000 mg/kg/bw/day, a slight decrease in terminal body weight and a corresponding increase in relative spleen weight were reported. No histopathological findings in the spleen were observed. | [2] |

Experimental Protocol: Repeated-Dose Oral Toxicity (General Overview as per OECD Guideline 408)

The test substance is administered daily in graduated doses to several groups of experimental animals (typically rats), one dose level per group, for a period of 90 days. A control group receives the vehicle only. During the study, animals are observed for clinical signs of toxicity and changes in body weight and food/water consumption. At the end of the study, hematological and clinical biochemistry parameters are analyzed. A comprehensive necropsy is performed, and selected organs are weighed and examined histopathologically.

Caption: Summary of Toxicological Data for this compound.

Genotoxicity

An in vitro bacterial reverse mutation assay (Ames test) was conducted with this compound.

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium | With and without | Negative | [2] |

An in vivo micronucleus test with the metabolite, isobutanol, was also negative for genotoxicity.[2]

Experimental Protocol: Bacterial Reverse Mutation Assay (General Overview as per OECD Guideline 471)

Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix, derived from rat liver homogenates). The assay detects mutations that restore the functional capability of the bacteria to synthesize the essential amino acid. The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control.

Reproductive and Developmental Toxicity

Specific studies on this compound are not available. The assessment is based on data for its metabolite, isobutanol.

-

Reproductive Toxicity: A two-generation inhalation study on isobutanol in rats showed no parental systemic, reproductive, or neonatal toxicity at concentrations up to 2500 ppm (7.58 mg/L).[2]

-

Developmental Toxicity: Inhalation studies in pregnant rats and rabbits exposed to isobutanol at concentrations up to 10 mg/L during gestation showed no evidence of developmental or fetotoxicity.[2]

Based on this data, this compound is not expected to cause reproductive or developmental toxicity.[2]

Carcinogenicity

No adequate carcinogenicity studies are available for this compound or its primary metabolites, isobutanol and isobutyric acid.[2] Searches of the National Toxicology Program (NTP) database did not yield carcinogenicity studies for this compound.[3][4][5]

Potential Signaling Pathways of Toxicity

Direct studies on the signaling pathways affected by this compound are lacking. However, research on its metabolite, butyric acid (a short-chain fatty acid structurally similar to isobutyric acid), provides insights into potential cellular mechanisms. High concentrations of butyric acid have been shown to induce apoptosis in T-cells through a pathway involving:

-

Increased production of Reactive Oxygen Species (ROS). [6][7]

-

Mitochondrial dysfunction , leading to the release of pro-apoptotic factors like cytochrome c.[6][7]

-

Activation of the c-Jun N-terminal kinase (JNK) signaling cascade , part of the Mitogen-Activated Protein Kinase (MAPK) pathway.[6]

-

Activation of caspase-8 and caspase-3 , key executioner enzymes in the apoptotic process.[8]

This suggests that at high concentrations, the metabolites of this compound could potentially induce cellular stress and apoptosis.

Caption: Potential apoptotic pathway of a metabolite analogue.

Conclusion

This compound demonstrates a low order of acute and repeated-dose toxicity. It is rapidly metabolized to isobutanol and isobutyric acid, and its systemic toxicity profile is largely influenced by these metabolites. It is considered a slight skin irritant, but data on eye irritation and skin sensitization are lacking. It is not genotoxic in the Ames test. Based on data from its metabolite isobutanol, it is not expected to pose a reproductive or developmental hazard. A significant data gap exists for carcinogenicity. The available data suggests a low overall hazard under normal conditions of use, but the absence of key toxicological endpoints should be considered in any comprehensive risk assessment.

References

- 1. Isothis compound | C8H16O2 | CID 7351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. NTP Toxicology and Carcinogenesis Studies of Isobutyl Nitrite (CAS No. 542-56-3) in F344 Rats and B6C3F1 Mice (Inhalation Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. NTP Toxicology and Carcinogenesis Studies of Isobutyraldehyde (CAS No. 78-84-2) in F344/N Rats and B6C3F1 Mice (Inhalation Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular events involved in butyric acid-induced T cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Butyric acid induces apoptosis via oxidative stress in Jurkat T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Effects of Butyric Acid on the Differentiation, Proliferation, Apoptosis, and Autophagy of IPEC-J2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Butyl Isobutyrate: An In-depth Technical Guide to its Environmental Fate and Impact

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and ecotoxicological impact of butyl isobutyrate. The information is compiled from various scientific sources and presented in a structured format to facilitate understanding and application in research and development settings.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. This compound is a colorless liquid with a characteristic fruity odor.[1] It is moderately volatile and flammable.[1][2] Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆O₂ | [1] |

| Molecular Weight | 144.21 g/mol | [1][3] |

| CAS Number | 97-87-0 | [1][4] |

| Boiling Point | 155-158 °C | [2][3][4][5] |

| Melting Point | -88.07 °C (estimate) | [2] |

| Vapor Pressure | 2.9 - 4.33 mmHg @ 25 °C | [2][4][6] |

| Water Solubility | 356.7 - 1000 mg/L @ 20-25 °C | [4][6] |

| logP (Octanol-Water Partition Coefficient) | 2.4 - 2.68 | [3][4][7] |

| Density | 0.852 - 0.865 g/mL @ 20-25 °C | [2][4][5][7] |

| Flash Point | 40 - 45.56 °C | [4][7] |

Environmental Fate

The environmental fate of this compound is determined by a combination of transport and transformation processes, including biodegradation, abiotic degradation (hydrolysis and photolysis), and partitioning between environmental compartments.

Abiotic Degradation

Hydrolysis: this compound is an ester and is susceptible to hydrolysis, breaking down into butanol and isobutyric acid.[8] The rate of this reaction is pH-dependent. Estimated aqueous hydrolysis half-lives are 9.22 years at pH 7, 336 days at pH 8, and 33.6 days at pH 9, indicating that hydrolysis becomes a more significant degradation pathway under alkaline conditions.[6]